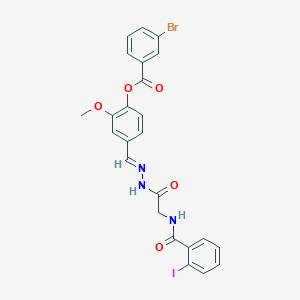![molecular formula C18H18BrN3O3 B12023971 3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinyl linkage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid umfasst typischerweise einen mehrstufigen Prozess:
Bildung des Hydrazon-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Ethoxybenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden.
Acylierung: Das Hydrazon wird dann in Gegenwart einer Base wie Triethylamin mit 3-Brombenzoylchlorid acyliert, um das Endprodukt zu erhalten.
Die Reaktionsbedingungen umfassen oft Lösungsmittel wie Dichlormethan oder Ethanol, und die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Hydrazonbindung in eine Hydrazingruppe umzuwandeln.
Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft die Anwesenheit einer Base wie Natriumhydroxid und werden in polaren Lösungsmitteln wie Dimethylsulfoxid durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während die Substitution zu einer Vielzahl funktionalisierter Benzamide führen könnte.
Wissenschaftliche Forschungsanwendungen
3-Brom-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Struktur der Verbindung deutet auf ein Potenzial als Pharmakophor für die Entwicklung neuer Medikamente hin, insbesondere solcher, die auf Krebs oder Infektionskrankheiten abzielen.
Materialwissenschaften: Seine einzigartigen chemischen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuartiger Materialien wie organischer Halbleiter oder Polymere.
Biologische Studien: Die Verbindung kann als Sonde verwendet werden, um biologische Prozesse zu untersuchen, wie z. B. Enzymwechselwirkungen oder zelluläre Signalwege.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazonbindung ermöglicht es, stabile Komplexe mit Metallionen zu bilden, die die Aktivität von Metalloenzymen hemmen können. Darüber hinaus kann die Benzamidgruppe mit Proteinen interagieren, wodurch deren Funktion möglicherweise moduliert wird.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzamide group can interact with proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Brom-N-[2-[(2E)-2-[(4-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid
- 3-Chlor-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid
- 3-Brom-N-[2-[(2E)-2-[(4-Butoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid
Einzigartigkeit
Was 3-Brom-N-[2-[(2E)-2-[(4-Ethoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]benzamid von ähnlichen Verbindungen unterscheidet, ist das Vorhandensein der Ethoxygruppe am Phenylring. Diese Modifikation kann die elektronischen Eigenschaften der Verbindung und ihre Fähigkeit beeinflussen, mit biologischen Zielstrukturen zu interagieren, wodurch ihre Wirksamkeit in bestimmten Anwendungen möglicherweise verbessert wird.
Eigenschaften
Molekularformel |
C18H18BrN3O3 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-2-25-16-8-6-13(7-9-16)11-21-22-17(23)12-20-18(24)14-4-3-5-15(19)10-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI-Schlüssel |
ROTKCPQQYQNTRE-SRZZPIQSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)



